molecular formula C20H17ClN4O B3507858 3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B3507858
M. Wt: 364.8 g/mol
InChI Key: PLICBQBYCNXYHF-UHFFFAOYSA-N
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Description

“3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C20H17ClN4O. It has an average mass of 364.828 Da and a mono-isotopic mass of 364.109100 Da .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, has been reported in several studies . These compounds were synthesized based on scaffold hopping and computer-aided drug design . The synthesis involved the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is complex, with a pyrazolo[3,4-b]quinoline core structure . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.

Scientific Research Applications

Synthesis and Structural Features

The compound’s chemical formula is C20H17ClN4O , with an average mass of 364.828 Da . It contains a pyrazolo[3,4-b]quinoline core, characterized by a fused pyrazole and quinoline ring system. The chloro-substituted benzamide group further enhances its structural diversity.

Tautomeric Forms

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: 1H-isomers and 2H-isomers . These isomers play a crucial role in their biological activity.

Synthetic Methods

Various synthetic strategies have been employed to access these compounds. Notably, starting from either a preformed pyrazole or pyridine, researchers have developed efficient methods for their synthesis . These methods include cyclization reactions, condensations, and functional group transformations.

Biological Applications

Now, let’s explore the biomedical applications of this compound:

a. Antimicrobial Activity: Pyrazolo[3,4-b]pyridines have shown promise as antimicrobial agents. Researchers have investigated their potential against bacterial and fungal pathogens. Further studies could explore their mechanism of action and optimize their efficacy.

b. Anti-Inflammatory Properties: Some derivatives exhibit anti-inflammatory effects. By modulating specific pathways, they may help manage inflammatory conditions such as arthritis or autoimmune diseases.

c. Anticancer Potential: Certain pyrazolo[3,4-b]pyridines demonstrate antitumor activity. Their ability to inhibit specific kinases or interfere with cancer cell signaling pathways warrants further investigation.

d. Antimalarial Agents: The quinoline moiety in these compounds has historical ties to antimalarial drugs. Researchers could explore their potential against drug-resistant strains of Plasmodium.

e. Antipsychotic Effects: While not extensively studied, some derivatives exhibit interactions with neurotransmitter receptors. Investigating their impact on mental health disorders could be valuable.

f. Other Applications: Additional areas of interest include enzyme inhibition (e.g., RNA-dependent RNA polymerase inhibition) , neuroprotection, and cardiovascular effects.

Future Directions

The future directions for the study of “3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” and similar compounds could involve further exploration of their biological activities, such as their potential to inhibit TRKA . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

3-chloro-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-13-7-4-6-12(2)17(13)22-19)18(24-25)23-20(26)14-8-5-9-15(21)10-14/h4-11H,3H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICBQBYCNXYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-{1-ethyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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